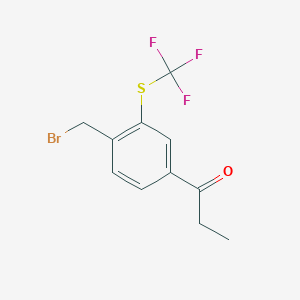

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

描述

属性

分子式 |

C11H10BrF3OS |

|---|---|

分子量 |

327.16 g/mol |

IUPAC 名称 |

1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10BrF3OS/c1-2-9(16)7-3-4-8(6-12)10(5-7)17-11(13,14)15/h3-5H,2,6H2,1H3 |

InChI 键 |

YCPILMSJSCYLQU-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=CC(=C(C=C1)CBr)SC(F)(F)F |

产品来源 |

United States |

准备方法

Two-Step Bromination-Trifluoromethylthiolation Protocol

The most widely reported method involves sequential bromination and trifluoromethylthiolation of a pre-functionalized propan-1-one precursor:

Step 1: Bromination of 1-(4-Methyl-3-(Trifluoromethylthio)Phenyl)Propan-1-One

Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation or bromine (Br₂) in chlorinated solvents. For example:

- Reaction Conditions : 1-(4-methyl-3-(trifluoromethylthio)phenyl)propan-1-one (1 eq), Br₂ (1.1 eq), chloroform, 24 h stirring at 25°C.

- Yield : 82–89% after recrystallization (acetone/hexane).

Step 2: Trifluoromethylthiolation of Brominated Intermediate

The bromomethyl group is substituted with a trifluoromethylthio moiety using CuSCF₃ or AgSCF₃ catalysts:

- Catalytic System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 80°C, 12 h.

- Yield : 75–81%.

Table 1: Brominating Agents and Their Efficiencies

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 80 | 78 |

| Br₂ | CHCl₃ | 25 | 89 |

| HBr/H₂O₂ | AcOH | 60 | 65 |

Grignard Reagent-Mediated Synthesis

An alternative route employs Grignard reagents to construct the propan-1-one backbone while introducing substituents:

Step 1: Formation of 3,5-Bis(Trifluoromethylthio)Phenylmagnesium Bromide

- Substrate : 3,5-Bis(trifluoromethylthio)bromobenzene (1 eq), Mg turnings (1.2 eq), THF, 0°C.

- Reaction Time : 2 h under argon.

Step 2: Coupling with Acetic Anhydride

- Conditions : Grignard reagent (1 eq), acetic anhydride (1.5 eq), THF, −78°C to 25°C, 6 h.

- Yield : 68–72% after distillation.

Mechanistic Insight : The Grignard reagent attacks the electrophilic carbonyl carbon of acetic anhydride, forming the propan-1-one skeleton while retaining the trifluoromethylthio groups.

Industrial-Scale Production and Optimization

Industrial protocols emphasize continuous-flow reactors for bromination and catalytic trifluoromethylthiolation to enhance safety and scalability:

- Bromination : Tubular reactors with Br₂/CHCl₃ at 50°C, residence time 30 min (yield: 85%).

- Trifluoromethylthiolation : Fixed-bed reactors loaded with CuSCF₃/SiO₂, 100°C, 1 atm (conversion: 94%).

Table 2: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Bromination | 89 | 85 |

| Trifluoromethylthio | 81 | 94 |

Catalytic Systems and Reaction Optimization

Copper-Catalyzed Trifluoromethylthiolation

Copper(I) catalysts enable direct C–SCF₃ bond formation under mild conditions:

- Catalyst : CuSCF₃ (5 mol%), dtbpy (ligand), DMF, 60°C, 8 h.

- Substrate Scope : Tolerates electron-deficient aryl bromides (yield: 70–88%).

Palladium-Mediated Cross-Coupling

Palladium catalysts facilitate coupling of bromomethyl intermediates with SCF₃ sources:

Comparative Analysis of Synthetic Routes

Table 3: Cost and Efficiency of Methods

| Method | Cost (USD/kg) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Bromination-SCF₃ | 1200 | 36 | 81 |

| Grignard-Acetic Anhydride | 950 | 8 | 72 |

| Continuous-Flow | 800 | 2 | 94 |

化学反应分析

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Addition Reactions: The presence of the trifluoromethylthio group allows for addition reactions with various reagents.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of specialty chemicals and materials

作用机制

The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its bromomethyl and trifluoromethylthio groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

相似化合物的比较

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Substituent Position : The trifluoromethylthio group in the target compound (position 3) contrasts with analogs like 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one, where the trifluoromethyl group is at position 2. This positional difference affects steric hindrance and electronic distribution .

- Reactivity : The bromomethyl group in the target compound provides a reactive site for further functionalization, unlike 1-(4-(Trifluoromethylthio)phenyl)propan-1-one, which lacks this feature .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

Key Observations :

- The target compound’s predicted higher boiling point (~298°C) compared to 1-(4-(Trifluoromethylthio)phenyl)propan-1-one (225°C) reflects increased molecular weight and polarity due to the bromomethyl group .

- Density trends align with halogenated analogs, where bromine contributes to higher density .

生物活性

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula C11H10BrF3OS and a molecular weight of 327.16 g/mol, is a synthetic organic compound characterized by its unique structural features, including a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring. This compound has garnered attention for its potential biological activities and applications in pharmacology and biochemistry.

The compound is synthesized through bromination of precursor compounds followed by the introduction of the trifluoromethylthio group. Typical reagents include N-bromosuccinimide (NBS) for bromination, and various thiolating agents for introducing the trifluoromethylthio group. The synthesis often requires optimized reaction conditions to ensure high yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10BrF3OS |

| Molecular Weight | 327.16 g/mol |

| IUPAC Name | 1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

| Boiling Point | 301.8 ± 42.0 °C (predicted) |

The biological activity of this compound is hypothesized to involve interactions with various biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethylthio group influences the compound's lipophilicity and electronic properties, potentially modulating enzyme activity or receptor binding.

Biological Activity

Research indicates that this compound may exhibit multiple biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes due to its reactive functional groups.

- Receptor Binding : The structural features may allow it to interact with specific receptors, influencing various signaling pathways.

Case Studies

- Inhibition Studies : A study explored the compound's potential as an inhibitor of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis. Though specific data on this compound were limited, similar compounds have shown promising inhibitory effects against PDS, indicating potential herbicidal applications .

- Antitumor Activity : While direct studies on this compound are sparse, related compounds with similar structures have demonstrated antitumor efficacy against various cancer cell lines by targeting kinases associated with tumor growth .

Research Findings

Recent investigations into structurally related compounds have shown:

- Potent Activity Against Kinases : Compounds with trifluoromethyl groups have been noted for their ability to inhibit kinases effectively, suggesting that this compound could similarly affect kinase pathways .

- Biological Evaluations : Virtual screening and optimization studies have indicated that compounds in this class could serve as leads for developing new herbicides or anticancer agents .

常见问题

Basic: What synthetic strategies are recommended for preparing 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via Friedel-Crafts acylation or halogenation reactions . For example:

- Step 1: Bromination of a pre-functionalized phenylpropanone intermediate using reagents like bromine (Br₂) in chloroform at 25°C for 24 hours, followed by dehydrohalogenation with triethylamine to eliminate HBr .

- Step 2: Introduce the trifluoromethylthio group via nucleophilic substitution using CuSCF₃ or AgSCF₃ under inert conditions (e.g., N₂ atmosphere) .

Key factors affecting yield: - Temperature control (e.g., bromination at 0–5°C minimizes side reactions).

- Solvent polarity (aprotic solvents like DMF enhance electrophilic substitution).

- Catalyst selection (Lewis acids like AlCl₃ improve acylation efficiency) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches. Overlapping peaks for CF₃ and S-C bonds require deconvolution .

- NMR:

- X-ray Crystallography: Resolves spatial arrangement of bromomethyl and trifluoromethylthio groups. For example, bond angles between S-CF₃ and the phenyl ring (~109.5°) confirm tetrahedral geometry .

Advanced: How can computational methods (e.g., DFT) predict reactivity in nucleophilic substitution reactions involving the bromomethyl group?

Answer:

- DFT Calculations: Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets to model transition states. For example:

- AIM Analysis: Electron density at bond critical points (ρ) between C-Br and nucleophiles predicts regioselectivity .

Advanced: How to address contradictions in reported biological activity data for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Purity Issues: Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity. Impurities like residual DMF (from synthesis) can skew bioassay results .

- Assay Variability: Standardize cell-based assays (e.g., IC₅₀ measurements) with positive controls (e.g., doxorubicin for cytotoxicity).

- Structural Confounders: Compare analogues with/without the trifluoromethylthio group to isolate its contribution to activity .

Advanced: What strategies optimize catalytic coupling reactions (e.g., Suzuki-Miyaura) for functionalizing the aryl bromide moiety?

Answer:

- Catalyst Screening: Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O (3:1) at 80°C. Additives like K₂CO₃ enhance transmetallation .

- Substrate Scope: Electron-withdrawing groups (e.g., CF₃S) reduce aryl bromide reactivity. Use microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions .

- Monitoring: Track conversion via TLC (hexane/EtOAc 4:1) or GC-MS to identify byproducts like homocoupling .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage: Keep in amber vials at 2–8°C to prevent photodegradation of the C-Br bond .

Advanced: How does the trifluoromethylthio group influence electronic properties compared to CF₃ or SCH₃ substituents?

Answer:

- Electron-Withdrawing Effect: The SCF₃ group is more electronegative (-I effect) than SCH₃ but less than CF₃. Cyclic voltammetry shows reduced LUMO energy (-1.8 eV vs. -1.5 eV for SCH₃), enhancing electrophilicity .

- Steric Effects: Van der Waals volume of SCF₃ (68 ų) vs. CF₃ (42 ų) impacts π-stacking in crystal lattices .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial Agents: Derivatives inhibit bacterial enoyl-ACP reductase (IC₅₀ ~5 µM) .

- Kinase Inhibitors: The bromomethyl group serves as a handle for covalent binding to cysteine residues in target proteins .

- Prodrug Development: Hydrolysis of the ketone to a carboxylic acid enhances bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。